![molecular formula C10H10BrN3OS B2625563 5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 483331-69-7](/img/structure/B2625563.png)
5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound . It has a molecular weight of 314.21 . The IUPAC name for this compound is 5-[(4-bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide . The InChI code for this compound is 1S/C11H12BrN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,17) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazole ring substituted with a bromophenoxy group and a methyl group . The InChI key for this compound is FRMXRLWOFBKLMF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.21 . It is recommended to be stored at a temperature between 28°C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a variety of bacterial and fungal strains, making it a candidate for developing new antibiotics .
Anticancer Research
5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been studied for its anticancer properties. It can induce apoptosis in cancer cells by interfering with cellular signaling pathways. This compound’s ability to selectively target cancer cells while sparing normal cells is particularly valuable in chemotherapy research .
Enzyme Inhibition Studies
This compound is used in enzyme inhibition studies due to its ability to bind to specific enzyme active sites. It has been employed to investigate the inhibition mechanisms of enzymes like proteases and kinases, which are crucial in various biological processes and disease states .
Neuroprotective Agents
Research has explored the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing treatments for these conditions .
Anti-inflammatory Applications
The anti-inflammatory properties of 5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol have been investigated in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases .
Antioxidant Research
This compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage and aging. Its antioxidant activity makes it a valuable tool in research focused on oxidative stress-related diseases .
Agricultural Applications
In agriculture, this compound has been explored for its potential as a pesticide or herbicide. Its ability to disrupt the growth and development of pests and weeds can help in developing new agrochemicals that are more effective and environmentally friendly .
Material Science
5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is also used in material science research. Its unique chemical properties make it suitable for developing new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3OS/c1-14-9(12-13-10(14)16)6-15-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPDMAMUFTRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2625482.png)
![3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2625484.png)
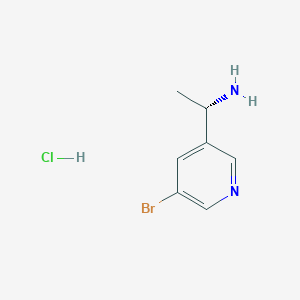
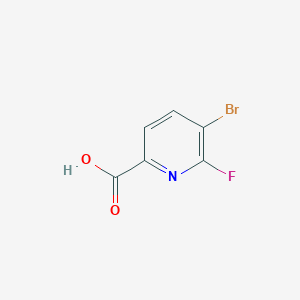
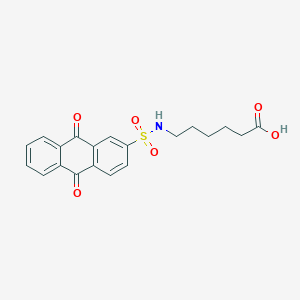
![Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide](/img/structure/B2625492.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2625494.png)
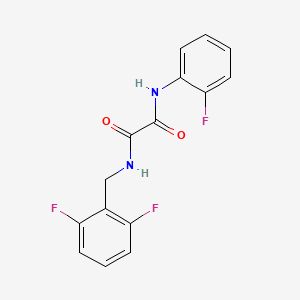

![2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2625498.png)

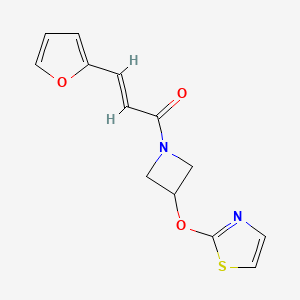
![1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625502.png)
![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625503.png)